molecular formula C10H10N2O B6244670 3-hydroxy-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 55407-71-1

3-hydroxy-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B6244670
CAS No.: 55407-71-1
M. Wt: 174.2
InChI Key:
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Description

3-hydroxy-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile typically involves multi-step organic reactions One common method starts with the cyclization of a suitable precursor, such as a substituted pyridine derivative, under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile: Similar structure but with a chlorine atom instead of a hydroxy group.

    3-hydroxy-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

Uniqueness

3-hydroxy-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile is unique due to the presence of both a hydroxy group and a nitrile group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its unique structure also contributes to its potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

55407-71-1

Molecular Formula

C10H10N2O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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